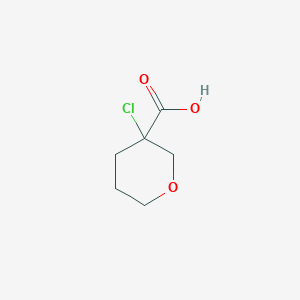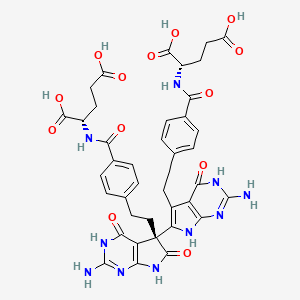![molecular formula C24H23BrO2 B13062605 4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol is an organic compound that features a phenol group, a bromoethoxy group, and a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol typically involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromoethoxy group can be reduced to an ethoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Quinones
Reduction: Ethoxy derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a reference standard in pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to increased sensitivity of cells towards this compound. The bromoethoxy group can participate in nucleophilic reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Bromoethoxy)phenol
- (4-(2-Bromoethoxy)-phenyl)(phenyl)methanone
- 1-(2-Bromoethyl)-4-nitrobenzene
Uniqueness
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol is unique due to its combination of a phenol group, a bromoethoxy group, and a butenyl chain This structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Propriétés
Formule moléculaire |
C24H23BrO2 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
4-[(Z)-1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
Clé InChI |
CJOZMESSODTFHQ-VHXPQNKSSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


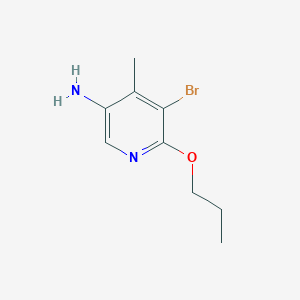
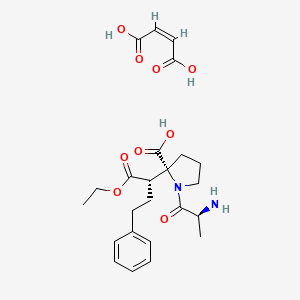



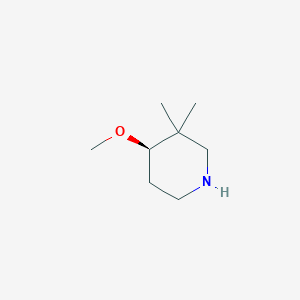

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)

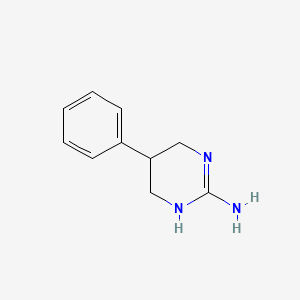
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
